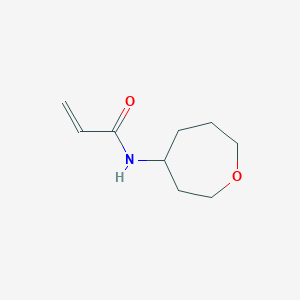

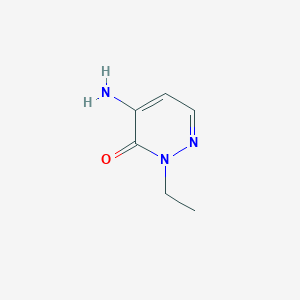

![molecular formula C26H27N3O4S2 B2509504 N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 892362-73-1](/img/structure/B2509504.png)

N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide" is a structurally complex molecule that appears to be related to a family of compounds with potential biological activities. The related compounds synthesized in the studies provided have shown a range of activities, including antitumor, Src kinase inhibitory, antioxidant, antibacterial, and the determination of pKa values, which are indicative of their potential as drug precursors or therapeutic agents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic heterocyclic structures such as benzothiazole, which is then functionalized with various substituents to achieve the desired biological activity. For instance, compound 10 and 16 in paper were synthesized using a base structure of 2-(4-aminophenyl)benzothiazole, which was further reacted with heterocyclic derivatives to obtain the final compounds with significant anticancer activity. Similarly, the synthesis of N-benzyl substituted acetamide derivatives in paper involved the use of thiazole instead of pyridine to understand the structure-activity relationship for Src kinase inhibition.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of benzothiazole rings and acetamide linkages, which are common motifs in drug design due to their favorable interactions with biological targets. X-ray crystallography has been used to elucidate the structures of some of these compounds, confirming their expected geometries and providing insight into their potential binding modes with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include acetylation, cyclocondensation, and reactions with various nucleophiles such as hydrazine hydrate or thiolactic acid. These reactions are carefully chosen to introduce specific functional groups that are hypothesized to interact with biological targets, thereby imparting the desired biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their pKa values, are crucial for understanding their behavior in biological systems. The pKa values can influence the compound's solubility, permeability, and binding to targets. For example, the pKa determination in paper provides valuable information on the protonation states of the compounds, which can affect their interaction with enzymes or receptors. The solubility and stability of these compounds are also important parameters that can be inferred from their chemical structures and substituents .

Applications De Recherche Scientifique

Anticancer Activities

N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide and its derivatives have been studied for their anticancer properties. Compounds based on similar scaffolds have demonstrated moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds in this category have been found particularly effective in inhibiting cancer cell growth, partly due to the inhibition of tubulin polymerization (Kamal et al., 2011).

Antitumor Activity

Several derivatives of N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, particularly those containing heterocyclic rings, have been synthesized and evaluated for their potential antitumor activity. These compounds have shown considerable activity against some cancer cell lines, highlighting their potential as antitumor agents (Yurttaş et al., 2015).

Antibacterial and Antifungal Properties

Research has also focused on the antibacterial and antifungal applications of these compounds. Studies have shown that derivatives of this compound exhibit significant antibacterial activity, offering potential as new treatments for bacterial infections. Additionally, they have shown promising antifungal properties, suggesting a broad spectrum of microbial inhibition (Ramalingam et al., 2019).

Antiviral Activities

Some studies have also explored the antiviral capabilities of derivatives of N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide. Certain compounds within this group have demonstrated good antiviral activities, particularly against tobacco mosaic virus (TMV), showcasing their potential in the development of antiviral therapies (Tang et al., 2019).

Propriétés

IUPAC Name |

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S2/c1-2-3-17-29-23-11-7-8-12-24(23)35(31,32)28-26(29)34-19-25(30)27-21-13-15-22(16-14-21)33-18-20-9-5-4-6-10-20/h4-16H,2-3,17-19H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWNQABRFMLMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

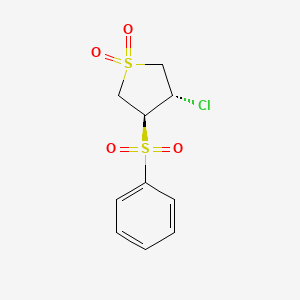

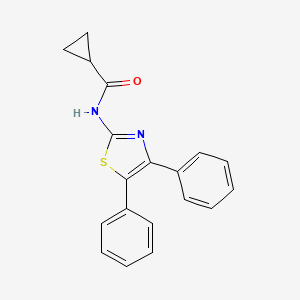

![4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2509421.png)

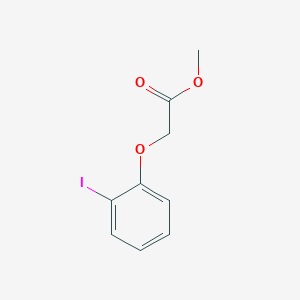

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2509422.png)

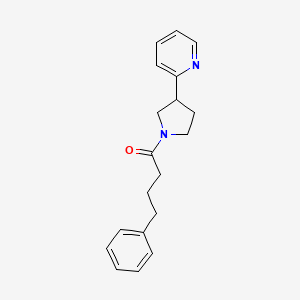

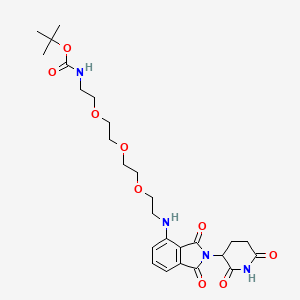

![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)

![1-(3,4-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2509431.png)

![3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509434.png)

![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)